molecular formula C20H26N2O2S B10877136 1-Cyclohexyl-4-(naphthalen-2-ylsulfonyl)piperazine

1-Cyclohexyl-4-(naphthalen-2-ylsulfonyl)piperazine

Cat. No.: B10877136
M. Wt: 358.5 g/mol
InChI Key: HRPHWGZHALYEJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-CYCLOHEXYL-4-(2-NAPHTHYLSULFONYL)PIPERAZINE is a synthetic compound with a complex molecular structure. It is characterized by the presence of a cyclohexyl group attached to a piperazine ring, which is further substituted with a naphthylsulfonyl group.

Preparation Methods

The synthesis of 1-CYCLOHEXYL-4-(2-NAPHTHYLSULFONYL)PIPERAZINE typically involves multiple steps, starting with the preparation of the piperazine core. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process. Industrial production methods may involve large-scale synthesis using similar routes but optimized for higher yields and purity.

Chemical Reactions Analysis

1-CYCLOHEXYL-4-(2-NAPHTHYLSULFONYL)PIPERAZINE undergoes various chemical reactions, including:

Scientific Research Applications

    Chemistry: It serves as an intermediate in the synthesis of more complex molecules.

    Biology: The compound has been investigated for its interactions with biological receptors and enzymes.

    Medicine: Research has explored its potential as a therapeutic agent, particularly in targeting specific receptors or pathways.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-CYCLOHEXYL-4-(2-NAPHTHYLSULFONYL)PIPERAZINE involves its interaction with specific molecular targets. It can bind to receptors or enzymes, modulating their activity. The pathways involved may include signal transduction cascades or metabolic processes. Detailed studies are required to elucidate the exact molecular targets and pathways .

Comparison with Similar Compounds

1-CYCLOHEXYL-4-(2-NAPHTHYLSULFONYL)PIPERAZINE can be compared with other piperazine derivatives such as:

Conclusion

1-CYCLOHEXYL-4-(2-NAPHTHYLSULFONYL)PIPERAZINE is a compound of significant interest due to its versatile applications in various scientific domains. Its unique structure and reactivity make it a valuable subject for further research and development.

Properties

Molecular Formula

C20H26N2O2S

Molecular Weight

358.5 g/mol

IUPAC Name

1-cyclohexyl-4-naphthalen-2-ylsulfonylpiperazine

InChI

InChI=1S/C20H26N2O2S/c23-25(24,20-11-10-17-6-4-5-7-18(17)16-20)22-14-12-21(13-15-22)19-8-2-1-3-9-19/h4-7,10-11,16,19H,1-3,8-9,12-15H2

InChI Key

HRPHWGZHALYEJN-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N2CCN(CC2)S(=O)(=O)C3=CC4=CC=CC=C4C=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.